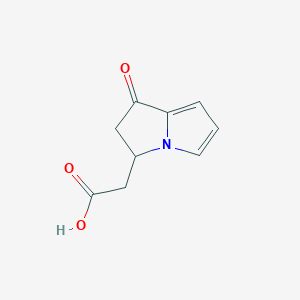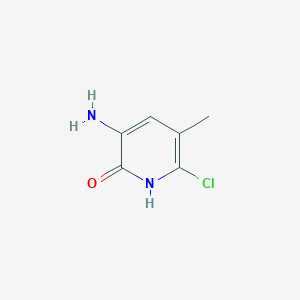
2-(1-Oxo-2,3-dihydro-1H-pyrrolizin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Oxo-2,3-dihydro-1H-pyrrolizin-3-yl)acetic acid is a heterocyclic compound that features a pyrrolizine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxo-2,3-dihydro-1H-pyrrolizin-3-yl)acetic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by a Michael addition reaction . The formation of 3-methyl substituted derivatives from citraconic anhydride has been found to be regioselective .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
2-(1-Oxo-2,3-dihydro-1H-pyrrolizin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrrolizine ring.
科学的研究の応用
2-(1-Oxo-2,3-dihydro-1H-pyrrolizin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 2-(1-Oxo-2,3-dihydro-1H-pyrrolizin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid: A structurally related compound with similar synthetic routes.
Uniqueness
2-(1-Oxo-2,3-dihydro-1H-pyrrolizin-3-yl)acetic acid is unique due to its specific pyrrolizine ring system, which imparts distinct chemical and biological properties
特性
CAS番号 |
63547-56-8 |
|---|---|
分子式 |
C9H9NO3 |
分子量 |
179.17 g/mol |
IUPAC名 |
2-(1-oxo-2,3-dihydropyrrolizin-3-yl)acetic acid |
InChI |
InChI=1S/C9H9NO3/c11-8-4-6(5-9(12)13)10-3-1-2-7(8)10/h1-3,6H,4-5H2,(H,12,13) |
InChIキー |
XWRDBOVGKWOVFX-UHFFFAOYSA-N |
正規SMILES |
C1C(N2C=CC=C2C1=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B13149892.png)




![2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol](/img/structure/B13149915.png)
![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13149917.png)


